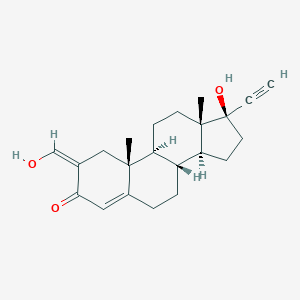

2-Hydroxymethylene Ethisterone

Description

The exact mass of the compound 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2787-02-2 |

|---|---|

Molecular Formula |

C22H28O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1 |

InChI Key |

FYEOMZSZJFOTGQ-LHZXLZLDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)/C(=C\O)/C[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C |

Other CAS No. |

2787-02-2 |

Pictograms |

Health Hazard |

Synonyms |

(17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one; 17-Ethynyl-2-(hydroxymethylene)-testosterone; |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxymethylene Ethisterone: A Technical Overview of Synthesis and Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409), a derivative of the synthetic progestin ethisterone, is a steroidal compound of interest in medicinal chemistry and drug development. Its structural modification at the C-2 position with a hydroxymethylene group suggests the potential for altered biological activity and pharmacokinetic properties compared to its parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxymethylene ethisterone, consolidating available information to support further research and development in this area.

Synthesis of this compound

The most probable synthetic pathway involves the base-catalyzed condensation of ethisterone (17α-ethynyltestosterone) with an appropriate formylating agent, such as ethyl formate (B1220265).

dot

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General Method)

The following is a generalized experimental protocol based on the formylation of α,β-unsaturated steroidal ketones. Researchers should optimize the specific reaction conditions for the synthesis of this compound.

Materials:

-

Ethisterone

-

Ethyl formate

-

Sodium methoxide (B1231860) (or another suitable base)

-

Anhydrous solvent (e.g., benzene, toluene, or tetrahydrofuran)

-

Hydrochloric acid (for work-up)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethisterone in the anhydrous solvent.

-

Addition of Reagents: Add a molar excess of ethyl formate to the solution. Subsequently, add the base (e.g., sodium methoxide) portion-wise while stirring under an inert atmosphere of nitrogen.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid to neutralize the excess base.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are typically employed. While specific spectral data for this compound are not widely published, the expected data types are summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 2787-02-2 |

| Molecular Formula | C₂₂H₂₈O₃ |

| Molecular Weight | 340.46 g/mol |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the steroidal backbone, the ethynyl (B1212043) proton, and the newly introduced hydroxymethylene group (a vinyl proton and a hydroxyl proton, likely showing tautomerism with the formyl group). |

| ¹³C NMR | Resonances for all 22 carbon atoms, including the characteristic shifts for the carbonyl, ethynyl, and hydroxymethylene carbons. |

| Infrared (IR) | Absorption bands indicative of O-H stretching (hydroxyl group), C≡C-H stretching (ethynyl group), C=O stretching (conjugated ketone), and C=C stretching (alkene and hydroxymethylene groups). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of the steroid skeleton. |

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity and associated signaling pathways of this compound. As a derivative of ethisterone, a known progestin, it is plausible that this compound may interact with steroid hormone receptors, such as the progesterone (B1679170) and androgen receptors. However, the introduction of the hydroxymethylene group could modulate its binding affinity, selectivity, and functional activity (agonist vs. antagonist).

Further research is required to elucidate the pharmacological profile of this compound. In vitro binding assays, reporter gene assays, and in vivo studies would be necessary to determine its hormonal and any other biological activities.

dot

Caption: Logical relationship between synthesis, characterization, and potential biological evaluation of this compound.

Conclusion

This compound represents an intriguing synthetic derivative of a well-known steroidal drug. While a definitive and detailed experimental guide for its synthesis and complete characterization data are not yet available in the public domain, this technical guide provides a robust framework based on established chemical principles for its preparation and analysis. The lack of information on its biological activity presents a clear opportunity for future research to explore its potential as a novel therapeutic agent. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to unlock its full potential in drug discovery and development.

"2-Hydroxymethylene Ethisterone" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409) is a synthetic steroid and a key intermediate in the pharmaceutical industry. Primarily recognized for its role in the synthesis of Danazol, a medication used to treat conditions such as endometriosis and fibrocystic breast disease, this compound is a derivative of ethisterone. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for 2-Hydroxymethylene Ethisterone. Due to its status as a synthetic intermediate, publicly available information on its specific biological activity and detailed experimental protocols is limited. This document summarizes the known data and provides context based on its precursor, ethisterone, and the final product, Danazol.

Chemical Properties and Structure

This compound, with the IUPAC name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, is a steroid derivative with a molecular formula of C22H28O3.[1] Its structure is characterized by the core steroid nucleus of ethisterone with an additional hydroxymethylene group at the C2 position.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C22H28O3 | PubChem[1] |

| Molecular Weight | 340.46 g/mol | Biosynth[2], SynThink Research Chemicals[3], Santa Cruz Biotechnology[4] |

| CAS Number | 2787-02-2 | Biosynth[2], SynThink Research Chemicals[3], Santa Cruz Biotechnology[4] |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | PubChem[1] |

| Synonyms | 17-Ethynyl-2-(hydroxymethylene)-testosterone, (17a)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one | Biosynth[5], SynThink Research Chemicals[2] |

| XLogP3 | 3.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Characterization

This compound is synthesized from ethisterone via a formylation reaction, which introduces the hydroxymethylene group at the C2 position. This reaction is a crucial step in the overall synthesis of Danazol.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, likely due to the compound's primary role as a commercial intermediate. However, general methodologies for similar steroid modifications and characterizations can be inferred.

Synthesis: Formylation of a Ketosteroid (General Approach)

The introduction of a hydroxymethylene group at the α-position to a ketone in a steroid is typically achieved through a formylation reaction. A common method is the Claisen condensation using a base and a formylating agent like ethyl formate (B1220265).

-

Materials: Ethisterone, sodium methoxide (B1231860), ethyl formate, benzene (B151609) (or another suitable solvent), diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium methoxide in a suitable solvent like benzene is prepared.

-

Ethisterone is dissolved in the same solvent and added to the base solution.

-

Ethyl formate is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.

-

The reaction is monitored for completion using thin-layer chromatography.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by crystallization or column chromatography to yield this compound.

-

Characterization (General Approaches)

Commercial suppliers of this compound typically provide a certificate of analysis with data from the following techniques.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the presence of the hydroxymethylene group (a singlet or doublet for the aldehydic proton and a signal for the hydroxyl proton) and other characteristic steroid protons. The spectrum of the parent compound, ethisterone, would be used as a reference.

-

13C NMR: To identify the carbon signals of the steroid skeleton and the additional hydroxymethylene carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight of 340.46 g/mol .

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase HPLC method would typically be employed with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and alkyne (C≡C) groups.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound itself. Its primary role is as an intermediate in the synthesis of Danazol. Therefore, its biological effects are not the primary focus of research.

To provide context, the biological activities of its precursor, ethisterone, and the final product, Danazol, are summarized below.

-

Ethisterone: A synthetic progestin that mimics the activity of progesterone (B1679170).[6] It interacts with progesterone receptors and has been used in the treatment of menstrual disorders.[7]

-

Danazol: Possesses weak androgenic activity and acts as an inhibitor of gonadotropin-releasing hormone, leading to a decrease in estrogen production.[1] This mechanism is central to its therapeutic effects in endometriosis. Danazol is known to be metabolized in the liver to 2-hydroxymethyl ethisterone and ethisterone.[8]

Given the absence of direct research on this compound's biological pathways, a signaling pathway diagram cannot be generated. However, a logical workflow for its role in the synthesis of Danazol can be visualized.

Mandatory Visualizations

Caption: Synthetic pathway from Ethisterone to Danazol.

Conclusion

This compound is a crucial chemical intermediate in the synthesis of the pharmaceutical agent Danazol. While its chemical properties and structure are well-defined, there is a notable absence of detailed public information regarding its specific biological activities and the experimental protocols for its synthesis and characterization. This guide provides a summary of the available technical data and offers general methodologies for its synthesis and analysis based on established steroid chemistry. Further research into the potential biological effects of this intermediate could be a future area of investigation for drug development professionals.

References

- 1. Thiazole-fused androstenone and ethisterone derivatives: potent β- and γ-actin cytoskeleton inhibitors to treat melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary evaluation of a 18 F-labeled ethisterone derivative [18 F]EAEF for progesterone receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Danazol? [synapse.patsnap.com]

- 5. Oxymetholone - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological evaluation of estrone 3-O-ether derivatives containing the piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Hydroxymethylene Ethisterone (CAS 2787-02-2) and its Parent Compound, Ethisterone

A Note to the Reader: Comprehensive research for "2-Hydroxymethylene Ethisterone" (CAS 2787-02-2) reveals a significant scarcity of publicly available scientific literature detailing its specific synthesis, biological activity, and mechanism of action. While it is commercially available as a reference standard and recognized as an impurity of Ethisterone, dedicated research on this particular derivative is not prominent in published, peer-reviewed studies.

Therefore, to provide a valuable and in-depth technical resource for researchers, scientists, and drug development professionals, this guide will focus on the well-documented parent compound, Ethisterone . Ethisterone, also known as 17α-ethynyltestosterone, is a historically significant progestin with a more extensive body of research. This guide will cover its core properties, synthesis, biological activity, and mechanism of action, adhering to the requested format of data presentation, experimental protocols, and visualizations.

Technical Guide: Ethisterone (CAS 434-03-7)

Introduction

Ethisterone is a synthetic progestin, a class of steroid hormones that act as agonists of the progesterone (B1679170) receptor.[1][2] Historically, it was one of the first orally active progestogens to be synthesized and used clinically.[2] Derived from testosterone, the addition of an ethynyl (B1212043) group at the 17α position significantly reduces its androgenic activity while conferring progestational effects.[3][4] Ethisterone has been utilized in the management of various gynecological disorders.[2] Its study provides a foundational understanding of the structure-activity relationships of synthetic progestins.

Chemical and Physical Properties

The fundamental properties of Ethisterone are summarized in the table below.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-Ethynyl-17-hydroxy-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | 434-03-7 |

| Molecular Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| Appearance | Off-White Powder |

| Melting Point | 272 °C |

| Water Solubility | <1 mg/mL at 25°C |

Synthesis

The classical synthesis of Ethisterone (17α-ethynyltestosterone) involves the ethynylation of a dehydroepiandrosterone (B1670201) (DHEA) derivative. While modern variations exist, a foundational approach is outlined below.

Objective: To synthesize 17α-ethynyltestosterone from 3-ethoxy-3,5-androstadien-17-one.

Materials:

-

3-ethoxy-3,5-androstadien-17-one

-

Potassium acetylide

-

Liquid ammonia (B1221849)

-

Anhydrous ethanol

-

Dilute hydrochloric acid

Procedure:

-

A solution of potassium acetylide is prepared in liquid ammonia.

-

3-ethoxy-3,5-androstadien-17-one, dissolved in a suitable anhydrous solvent, is added to the potassium acetylide solution at a low temperature (e.g., -78 °C).

-

The reaction mixture is stirred for several hours to allow for the ethynylation at the C17 ketone.

-

The reaction is quenched by the careful addition of a proton source, such as anhydrous ethanol.

-

The ammonia is allowed to evaporate.

-

The resulting intermediate, a 3-enol ether, is hydrolyzed using dilute hydrochloric acid in an aqueous alcohol solution.[5]

-

The crude Ethisterone product is then purified by recrystallization.

Note: This is a generalized protocol based on historical synthesis methods.[5] Specific reaction conditions, such as concentrations, temperatures, and reaction times, would require optimization.

Caption: Generalized workflow for the synthesis of Ethisterone.

Biological Activity and Mechanism of Action

Ethisterone's primary biological activity is mediated through its interaction with the progesterone receptor (PR).

| Compound | Receptor | Binding Affinity Metric | Value |

| Mifepristone | Progesterone Receptor | IC50 | 0.2 nM[6][7] |

| Progesterone | Progesterone Receptor | K_d | ~1 nM[6] |

| 5α-dihydronorethisterone | Progesterone Receptor | Relative Affinity vs. Progesterone | 25%[8] |

Ethisterone functions as an agonist of the progesterone receptor (PR), which is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[9][10] The binding of Ethisterone to the PR initiates a cascade of molecular events that ultimately modulate the expression of target genes.

The progesterone receptor signaling pathway can be summarized as follows:

-

Ligand Binding: In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of an agonist like Ethisterone to the ligand-binding domain of the PR induces a conformational change in the receptor.[11]

-

HSP Dissociation and Dimerization: This conformational change leads to the dissociation of the heat shock proteins. The ligand-bound receptor then dimerizes.

-

Nuclear Translocation: The receptor-ligand dimer translocates into the nucleus.

-

DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits co-activators or co-repressors, which in turn modulate the transcriptional machinery, leading to an increase or decrease in the transcription of target genes into messenger RNA (mRNA).[12]

-

Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects associated with progestin activity.

References

- 1. rsc.org [rsc.org]

- 2. e-century.us [e-century.us]

- 3. tandfonline.com [tandfonline.com]

- 4. aapec.org [aapec.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. Buy 5beta-Dihydronorethisterone | 28044-91-9 [smolecule.com]

- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 11. Cotransfection Assays and Steroid Receptor Biology | Springer Nature Experiments [experiments.springernature.com]

- 12. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxymethylene Ethisterone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Hydroxymethylene Ethisterone, a significant metabolite of the synthetic steroid Danazol. This document details the initial identification of the compound, its chemical synthesis, and an analysis of its biological activity, including its interaction with key hormonal signaling pathways. Experimental protocols for synthesis and biological assays are provided, alongside quantitative data and visual representations of relevant pathways and workflows to support further research and development in steroid chemistry and pharmacology.

Introduction

This compound, systematically named (17α)-17-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one, is a key metabolite of the synthetic steroid Danazol.[1] Danazol, a derivative of ethisterone, was first synthesized in 1963 and received FDA approval in 1971 for the treatment of endometriosis.[1] Understanding the metabolic fate of Danazol is crucial for a complete comprehension of its pharmacological profile. This compound, as a primary metabolite, has been a subject of study to determine its own biological activity and contribution to the overall therapeutic and side-effect profile of Danazol. This guide will delve into the historical context of its discovery, the chemical processes for its synthesis, and its known biological interactions.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the metabolic studies of Danazol. In the 1970s, extensive research was conducted to elucidate the biotransformation of Danazol in humans.

A pivotal study published in 1977 by Rosi et al. in the Journal of Medicinal Chemistry was the first to report the isolation and identification of several urinary metabolites of Danazol, including this compound. In this study, the metabolite was isolated from the urine of a female subject who had been administered Danazol orally. This discovery was significant as it provided the first glimpse into the metabolic pathways of Danazol and prompted further investigation into the biological activities of its metabolites.

The parent compound, Ethisterone, is a historically significant progestin, being one of the first orally active synthetic progestogens. Its discovery and development paved the way for a new generation of synthetic steroids, including Danazol and its subsequent metabolites.

Chemical Synthesis

This compound is a synthetic steroid that can be prepared from Ethisterone. The synthesis involves the introduction of a hydroxymethylene group at the C2 position of the steroid nucleus.

Synthetic Pathway Overview

The synthesis of this compound from Ethisterone can be conceptualized as a two-step process. The first step involves the formylation of the ketone at the C3 position to introduce the hydroxymethylene group at C2. This is a common reaction in steroid chemistry, often achieved using a base and a formylating agent.

Caption: Synthetic pathway from Ethisterone to this compound.

Experimental Protocol: Synthesis of this compound from Ethisterone

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the principles of steroid chemistry.

Materials:

-

Ethisterone

-

Anhydrous solvent (e.g., benzene, toluene)

-

Base (e.g., sodium hydride, sodium methoxide)

-

Formylating agent (e.g., ethyl formate)

-

Dry nitrogen or argon atmosphere

-

Reaction vessel with stirrer and reflux condenser

-

Quenching solution (e.g., dilute acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (dry nitrogen or argon), dissolve Ethisterone in the anhydrous solvent.

-

Addition of Base: Add the base to the solution at room temperature with stirring. The mixture is then heated to reflux to facilitate the formation of the enolate.

-

Formylation: To the refluxing mixture, add the formylating agent dropwise. Continue refluxing for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Workup: Cool the reaction mixture to room temperature and quench by carefully adding the dilute acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

The biological activity of this compound has been investigated to understand its contribution to the overall pharmacological effects of Danazol.

Pituitary Gonadotropin Inhibition

The primary mechanism of action of Danazol is the suppression of the pituitary-ovarian axis, leading to a decrease in the release of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]). Studies on the metabolites of Danazol, including this compound, have shown that they do not possess the same level of pituitary-inhibiting activity as the parent compound. The 1977 study by Rosi et al. concluded that none of the isolated metabolites, including this compound, exhibited pituitary inhibiting activity comparable to Danazol.[1]

Caption: Danazol's and its metabolite's effect on the pituitary-ovarian axis.

Receptor Binding and Endometrial Cell Growth

Further studies have explored the direct effects of this compound on endometrial cells. An in vitro study investigating the effects of Danazol and its metabolites on the growth of human endometrial cells found that while Danazol and testosterone (B1683101) suppressed cell growth, this compound and another major metabolite, ethisterone, showed no significant suppression of growth. This suggests that the direct anti-proliferative effects of Danazol on the endometrium are likely not mediated by this particular metabolite.

The binding affinity of this compound to androgen and progesterone (B1679170) receptors has not been extensively quantified in publicly available literature. However, given its structural similarity to ethisterone, a known progestin with some androgenic activity, it is plausible that it may interact with these receptors, albeit with potentially different affinities than its parent compounds.

Metabolism

This compound is a product of the hepatic metabolism of Danazol. The conversion is primarily mediated by the cytochrome P450 enzyme, specifically CYP3A4.

Caption: Metabolic conversion of Danazol to this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the receptor binding affinities (IC50 or Ki values) of this compound for the androgen and progesterone receptors. The available qualitative data from early studies indicates significantly lower biological activity compared to Danazol in terms of pituitary inhibition.

| Compound | Pituitary Inhibiting Activity | Endometrial Cell Growth Suppression (in vitro) |

| Danazol | Strong | Significant |

| This compound | Weak to negligible | Not significant |

| Ethisterone | Weak | Not significant |

| Testosterone | Not applicable | Significant |

Conclusion

This compound is a historically and pharmacologically important metabolite of Danazol. Its discovery was a key step in understanding the metabolic fate of Danazol. While it does not appear to share the potent pituitary-inhibiting or direct anti-proliferative endometrial effects of its parent compound, its role in the overall pharmacological profile of Danazol warrants further investigation. The synthesis of this compound from Ethisterone is achievable through established methods in steroid chemistry. Future research focusing on quantitative receptor binding assays and a broader screening of its biological activities would provide a more complete picture of the pharmacological significance of this metabolite. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and steroid chemistry, providing the necessary historical context, synthetic strategies, and biological insights to facilitate further exploration.

References

The Elusive Biological Profile of 2-Hydroxymethylene Ethisterone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylene ethisterone (B1671409), a synthetic steroidal compound, remains a molecule of untapped potential within the vast landscape of pharmacologically active agents. Despite its structural relation to ethisterone, a known progestin with androgenic properties, a comprehensive biological activity profile for this specific derivative is conspicuously absent from publicly available scientific literature. This technical guide aims to provide a thorough overview of the current, albeit limited, knowledge surrounding 2-Hydroxymethylene ethisterone and to frame its potential biological significance within the broader context of A-ring modified steroids and ethisterone derivatives. While quantitative data and detailed experimental protocols for this specific compound are not available, this document will explore the general methodologies and known activities of structurally related compounds to offer a foundational perspective for future research endeavors.

Chemical Identity

| Compound Name | This compound |

| Synonyms | 2-Formyl-17α-ethynyl-17β-hydroxyandrost-4-en-3-one |

| Molecular Formula | C₂₂H₂₈O₃ |

| CAS Number | 2787-02-2 |

| Parent Compound | Ethisterone |

Current State of Research

As of late 2025, dedicated studies on the biological activity screening of this compound are not present in peer-reviewed journals or major scientific databases. The compound is primarily cataloged as a biochemical reagent and a synthetic intermediate. The parent compound, ethisterone, is recognized as an androgenic steroidal progestin historically used in hormonal contraceptives.[1] Modifications to the steroid nucleus, particularly at the A-ring, are a common strategy in medicinal chemistry to modulate biological activity, and the introduction of a hydroxymethylene group at the C-2 position of ethisterone represents such a modification.

Potential Areas of Biological Investigation based on Structural Analogs

Research into other A-ring modified steroids and ethisterone derivatives has revealed a range of biological activities, suggesting potential avenues for the investigation of this compound.

Anticancer Activity

The modification of the steroidal A-ring has been a fruitful strategy in the development of novel anticancer agents. For instance, the introduction of heterocyclic rings fused to the A-ring of steroid monomers has been shown to significantly enhance antitumor activities. While no direct evidence exists for this compound, this general principle underscores the potential for A-ring modified steroids to exhibit cytotoxic effects against cancer cell lines.

Hormonal Activity

Given its origin as a derivative of ethisterone, a primary focus of investigation would be its potential hormonal activities. Ethisterone itself and its derivatives are known to interact with steroid hormone receptors. Therefore, it is plausible that this compound could exhibit agonist or antagonist activity at androgen and progesterone (B1679170) receptors. Structure-activity relationship studies on synthetic progestins have shown that even minor chemical modifications can significantly alter their androgenic potential.

Hypothetical Experimental Workflows

To elucidate the biological activity of this compound, a systematic screening process would be required. The following workflow represents a standard approach in preclinical drug discovery.

Caption: A hypothetical experimental workflow for the biological screening of this compound.

Potential Signaling Pathway Interactions

Based on the activities of related steroids, should this compound exhibit anticancer properties, it might interact with key signaling pathways involved in cell proliferation and survival. A generalized diagram of a potential signaling cascade is presented below.

Caption: A generalized diagram of potential steroid receptor-mediated signaling by this compound.

Conclusion and Future Directions

The biological activity of this compound remains an open field for investigation. While direct experimental data is currently unavailable, the known pharmacology of its parent compound and other A-ring modified steroids provides a rational basis for future research. The primary objectives for elucidating its biological profile should include comprehensive in vitro screening for anticancer and hormonal activities, followed by mechanistic studies to identify its molecular targets and signaling pathways. Such research would be instrumental in determining whether this compound holds therapeutic potential and deserves a place in the pipeline of modern drug development. Researchers are encouraged to undertake these foundational studies to unlock the potential of this enigmatic steroid derivative.

References

Potential Therapeutic Applications of 2-Hydroxymethylene Ethisterone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethisterone (B1671409), a synthetic progestin, and its derivatives have long been explored for various therapeutic applications. While information on 2-Hydroxymethylene Ethisterone itself is limited in publicly available research, extensive studies on closely related derivatives, particularly those with heterocyclic modifications, have revealed significant potential in oncology. This technical guide provides an in-depth overview of the therapeutic applications of ethisterone derivatives, with a primary focus on their anticancer properties. Drawing from recent advancements, this document details the cytotoxic and antimelanoma activities of novel thiazole-fused ethisterone derivatives, outlines the experimental protocols used to evaluate their efficacy, and explores the potential signaling pathways involved.

Introduction to Ethisterone and its Derivatives

Ethisterone, a testosterone (B1683101) analog, was one of the first orally active progestogens.[1] Its derivatives, such as Danazol, have been used in the management of gynecological conditions like endometriosis.[2] More recently, the steroidal backbone of ethisterone has served as a scaffold for the development of novel compounds with potential applications in other therapeutic areas, most notably in cancer research. The modification of the core steroid structure can lead to compounds with altered biological activities and novel mechanisms of action.

Anticancer Potential of Thiazole-Fused Ethisterone Derivatives

A significant breakthrough in the exploration of ethisterone derivatives for cancer therapy comes from the synthesis and evaluation of thiazole-fused analogs. These compounds have demonstrated potent cytotoxic activity against various melanoma cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various thiazole-fused ethisterone derivatives against a panel of human and murine melanoma cell lines.[3] These values were determined using a resazurin-based cell viability assay.

Table 1: IC50 Values (µM) of Thiazole-Fused Ethisterone Derivatives in Melanoma Cell Lines [3]

| Compound | B16F10 (murine) | LOX IMVI (human) | SK-MEL-25 (human) | SK-MEL-28 (human) |

| E2 | - | 1.6 | - | - |

| E47 | 2.6 | - | 2.5 | - |

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of thiazole-fused ethisterone derivatives.

Cell Culture and Maintenance

-

Cell Lines: B16F10 (murine melanoma), LOX IMVI, SK-MEL-25, and SK-MEL-28 (human melanoma) cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Resazurin (B115843) Cell Viability Assay

This assay is used to assess the cytotoxicity of the compounds by measuring the metabolic activity of viable cells.[4][5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Resazurin Addition: Add resazurin solution (final concentration of 0.15 mg/mL) to each well and incubate for 2-4 hours.[4]

-

Fluorescence Measurement: Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[6][7][8]

-

Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[6]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]

-

Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[10]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Mechanisms of Action

The anticancer effects of thiazole-fused ethisterone derivatives are believed to be mediated through the modulation of specific signaling pathways.

Proposed Involvement of the mTORC2 Pathway

Docking studies have suggested that these compounds may target the mechanistic target of Rapamycin complex 2 (mTORC2).[3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[12][13] mTORC2, in particular, is known to activate Akt, a key protein in cell survival and proliferation.

Caption: Proposed mechanism of action of thiazole-fused ethisterone derivatives via inhibition of the mTORC2 signaling pathway.

Impact on Actin Cytoskeleton Dynamics

In addition to targeting the mTORC2 pathway, these derivatives have been shown to disrupt the actin cytoskeleton.[3] This is a critical mechanism for inhibiting cancer cell migration and metastasis, which are highly dependent on the dynamic reorganization of actin filaments.

Caption: A logical workflow for the preclinical evaluation of novel ethisterone derivatives as potential anticancer agents.

Conclusion and Future Directions

The derivatization of the ethisterone scaffold has opened new avenues for the development of potent therapeutic agents, particularly in the field of oncology. The thiazole-fused derivatives discussed in this guide exhibit promising antimelanoma activity, warranting further investigation. Future research should focus on:

-

Synthesis of a broader range of this compound derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to confirm the role of the mTORC2 pathway and other potential targets.

-

Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models.

-

Exploration of other therapeutic areas , such as inflammatory diseases, where modulation of steroid-related pathways may be beneficial.

This technical guide provides a foundational understanding of the current research landscape and methodologies for evaluating the therapeutic potential of this compound derivatives. The data and protocols presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. wiki-power.com [wiki-power.com]

- 2. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. color | Graphviz [graphviz.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. stemcell.com [stemcell.com]

- 6. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]

- 7. Create relationship diagrams with Graphviz - Linux.com [linux.com]

- 8. mTOR Pathway Cell Lines [horizondiscovery.com]

- 9. Synthesis, Characterization, and Evaluation of Cytotoxic Effects of Novel Hybrid Steroidal Heterocycles as PEG Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. medium.com [medium.com]

- 12. High‐throughput compound screen reveals mTOR inhibitors as potential therapeutics to reduce (auto)antibody production by human plasma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diagrammingai.com [diagrammingai.com]

Probing the Enigmatic Mechanism of 2-Hydroxymethylene Ethisterone: A Technical Guide for Researchers

An In-depth Exploration of its Potential Molecular Interactions and Signaling Pathways

Abstract

2-Hydroxymethylene ethisterone (B1671409), a synthetic steroid and a major metabolite of the drug danazol (B1669791), presents a complex pharmacological profile that remains to be fully elucidated. This technical guide synthesizes the available data on its parent compounds, ethisterone and danazol, and integrates structure-activity relationship principles to speculate on the mechanism of action of 2-hydroxymethylene ethisterone. A primary focus is placed on its potential interactions with key steroid hormone receptors, including the androgen receptor (AR) and progesterone (B1679170) receptor (PR). This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental methodologies, and visual representations of speculative pathways to guide future research.

Introduction

Ethisterone, the first orally active progestin, and its derivative danazol, have been utilized in various therapeutic contexts, exhibiting a spectrum of hormonal and anti-hormonal activities. This compound emerges as a significant metabolite of danazol, contributing to its overall pharmacological effect. Understanding the precise mechanism of action of this metabolite is crucial for a complete comprehension of danazol's therapeutic efficacy and side-effect profile, and for the potential development of novel selective steroid receptor modulators. This guide aims to provide a data-driven speculation on its mechanism of action by analyzing the known properties of its precursors and the influence of its unique structural modification.

The Parent Compounds: A Foundation for Speculation

The pharmacological activities of this compound are likely inherited and modified from its parent compounds, ethisterone and danazol.

Ethisterone: The Progestogenic Precursor

Ethisterone is a synthetic progestogen with weak androgenic properties. It exerts its effects primarily by binding to the progesterone receptor (PR), although it also interacts with the androgen receptor (AR).

Danazol: A Complex Multifaceted Steroid

Danazol exhibits a complex mechanism of action, acting as a weak androgen, a weak progestogen, and an inhibitor of gonadotropin release. It binds to multiple steroid receptors, including the AR, PR, and glucocorticoid receptor (GR)[1][2][3][4][5][6]. Notably, this compound is a major metabolite of danazol, suggesting its significant contribution to danazol's overall activity[7].

The 2-Hydroxymethylene Moiety: A Key Structural Modification

The introduction of a 2-hydroxymethylene group to the steroid A-ring can significantly alter its biological activity. In the case of oxymetholone (B1678114) (2-hydroxymethylene-17α-methyl-dihydrotestosterone), this modification is associated with potent anabolic activity[8][9][10][11][12]. This suggests that the 2-hydroxymethylene group may enhance the interaction with certain steroid receptors or modulate downstream signaling pathways.

Speculated Mechanism of Action of this compound

Based on the pharmacology of its parent compounds and the known effects of the 2-hydroxymethylene group, we can speculate on the mechanism of action of this compound. It is likely a multi-target ligand with a distinct receptor binding profile and functional activity compared to ethisterone and danazol.

Receptor Binding Profile

It is hypothesized that this compound retains the ability to bind to both the androgen and progesterone receptors. The 2-hydroxymethylene group may modulate the affinity and selectivity for these receptors.

Table 1: Speculative Receptor Binding Affinities of this compound and Related Compounds

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) |

| Testosterone | High (Agonist) | Low | Low | Low |

| Progesterone | Low | High (Agonist) | Low | Low |

| Ethisterone | Weak Agonist[1] | Moderate Agonist (44% of progesterone)[1] | No significant binding | No significant binding |

| Danazol | Weak Agonist (Ki ≈ 10⁻⁸ M)[2][3] | Weak Agonist/Antagonist (Ki ≈ 10⁻⁷ M)[2][3] | Poor affinity[2] | Moderate affinity[1] |

| This compound (Speculated) | Moderate to High Agonist | Moderate Agonist | Low/No significant binding | Low/No significant binding |

Note: The binding profile for this compound is speculative and requires experimental validation. Ki values for Danazol are from competitive binding studies in rat receptors.

Signaling Pathways

Upon binding to the AR and/or PR, this compound would likely initiate a cascade of intracellular events, leading to changes in gene expression.

Experimental Protocols for Future Investigation

To validate the speculative mechanism of action, a series of in vitro and in vivo experiments are necessary.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound for a panel of steroid receptors (AR, PR, ER, GR, MR).

Methodology: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare cytosol extracts containing the receptor of interest from appropriate tissues (e.g., rat prostate for AR, rabbit uterus for PR) or use recombinant human receptors.

-

Radioligand: Utilize a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]R1881 for AR, [³H]progesterone for PR).

-

Competition: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of unlabeled this compound (the competitor).

-

Separation: Separate receptor-bound from free radioligand using methods such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound at the AR and PR.

Methodology: Reporter Gene Assay

-

Cell Culture: Use a suitable cell line (e.g., HEK293T, PC-3) that is co-transfected with an expression vector for the steroid receptor of interest and a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product.

-

Data Analysis: Plot the reporter gene activity against the concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active steroid with a potential mechanism of action centered on the modulation of androgen and progesterone receptors. Its unique 2-hydroxymethylene substitution likely confers a distinct pharmacological profile compared to its parent compounds. The speculative framework and detailed experimental protocols provided in this guide are intended to serve as a roadmap for future research. Elucidating the precise molecular interactions and signaling pathways of this compound will not only enhance our understanding of the pharmacology of danazol but may also pave the way for the development of novel therapeutics with improved efficacy and safety profiles. Key future research should focus on obtaining definitive quantitative data on its receptor binding and functional activity, as well as investigating its metabolic fate and potential off-target effects.

References

- 1. Ethisterone - Wikipedia [en.wikipedia.org]

- 2. Danazol binding to steroid receptors in human uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Danazol binding and translocation of steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Danazol binds to progesterone receptors and inhibits the growth of human endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Danazol binding to rat androgen, glucocorticoid, progesterone, and estrogen receptors: correlation with biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Danazol: endocrine pharmacology and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Danazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Oxymetholone - Wikipedia [en.wikipedia.org]

- 9. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Oxymetholone [Androgenic steroids, anabolic] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

In Silico Prediction of 2-Hydroxymethylene Ethisterone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the synthetic steroid, 2-Hydroxymethylene Ethisterone. Due to the limited publicly available experimental data on its biological effects, this document outlines a systematic, computational approach to elucidate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of computational biology, medicinal chemistry, and pharmacology. We will explore a range of in silico techniques, from ligand-based and structure-based methods to systems biology approaches, to generate testable hypotheses regarding the mechanism of action, potential protein targets, and therapeutic applications of this compound.

Introduction to this compound

This compound is a synthetic steroid and a derivative of ethisterone. While it is commercially available as a biochemical reagent, its specific biological activities and mechanisms of action are not extensively documented in peer-reviewed literature.[1][2][3][4] The structural similarity of this compound to other well-characterized steroids suggests that it may interact with one or more nuclear receptors or other steroid-binding proteins. In silico prediction methods offer a powerful, cost-effective, and rapid approach to profile such novel compounds and guide subsequent experimental validation.[5][6][7][8]

In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that integrates various computational tools and databases. The general workflow for predicting the bioactivity of this compound is depicted below.

Caption: A generalized workflow for the in silico prediction of bioactivity.

Ligand-Based Approaches

Ligand-based methods utilize the structural information of the molecule itself to infer its biological activity based on the known activities of structurally similar compounds.[7]

Chemical Similarity Search

A primary step is to search chemical databases (e.g., PubChem, ChEMBL) for molecules with high structural similarity to this compound. The biological data available for these analogs can provide initial hypotheses about its potential targets.

Table 1: Hypothetical Similarity Search Results for this compound

| Similar Compound | Tanimoto Coefficient | Known Bioactivity | Potential Target(s) |

| Ethisterone | 0.85 | Progestin | Progesterone (B1679170) Receptor |

| Norethisterone | 0.82 | Progestin, Estrogen | Progesterone Receptor, Estrogen Receptor |

| Danazol | 0.78 | Androgen, Progestin | Androgen Receptor, Progesterone Receptor |

Pharmacophore Modeling

Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular receptor and then used to screen this compound for a potential fit.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[6] If a reliable QSAR model exists for a relevant biological endpoint (e.g., binding affinity to a steroid receptor), it can be used to predict the activity of this compound.

Structure-Based Approaches

Structure-based methods rely on the 3D structure of the target protein to predict how a ligand will interact with it.[5]

Target Identification

Several online tools and databases can predict potential protein targets for a small molecule based on its structure. These predictions are often based on machine learning models trained on large datasets of known ligand-target interactions.

Table 2: Hypothetical Predicted Targets for this compound

| Prediction Server | Predicted Target | Prediction Score |

| SwissTargetPrediction | Progesterone Receptor | 0.92 |

| Androgen Receptor | 0.85 | |

| Glucocorticoid Receptor | 0.78 | |

| TargetNet | 3-oxo-5-beta-steroid 4-dehydrogenase | High |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] This method can provide insights into the binding mode and estimate the binding affinity. A docking study of this compound with predicted targets like the progesterone and androgen receptors would be a critical step.

Experimental Protocol: Molecular Docking

-

Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor and score the different binding poses.

-

Analysis of Results: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding energy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]

- 3. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]

- 4. Danazol | TRC-D145000-100MG | LGC Standards [lgcstandards.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. What are computational methods in drug discovery? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxymethylene Ethisterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 2-Hydroxymethylene Ethisterone. Given the limited publicly available data on this specific compound, this document outlines detailed experimental protocols based on established practices for steroid pharmaceuticals. These protocols are intended to serve as a robust framework for researchers to generate precise and reliable data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for any solubility and stability investigation. Below is a summary of available data.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₃ | PubChem |

| Molecular Weight | 340.46 g/mol | PubChem |

| CAS Number | 2787-02-2 | SynThink Research Chemicals |

| Melting Point | 164-165 °C | ChemicalBook |

| Predicted Boiling Point | 497.7 ± 45.0 °C | ChemicalBook |

| Predicted Density | 1.18 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 13.08 ± 0.70 | ChemicalBook |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| Storage Conditions | 2°C - 8°C | Biosynth |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This section details protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate (B1201080) buffers).

-

Select a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).

-

-

Sample Preparation:

-

Add an excess amount of this compound to vials containing each of the prepared buffers and organic solvents.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate mobile phase.

-

Quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

-

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound when it is rapidly precipitated from a stock solution (typically DMSO) into an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

-

-

Compound Addition:

-

Add a small volume of the DMSO stock solution to the buffer in the microtiter plate to achieve a range of final concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.

-

Stability Studies

Stability studies are essential to determine how the quality of a drug substance varies over time under the influence of environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Plausible Signaling Pathway

While the specific signaling pathway for this compound is not well-documented, as a steroid derivative, it is likely to follow the general mechanism of action for steroid hormones. This involves binding to intracellular receptors and modulating gene expression.

Retrosynthetic Analysis of 2-Hydroxymethylene Ethisterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of 2-Hydroxymethylene Ethisterone, a steroid derivative of Ethisterone. The core of this analysis focuses on the key synthetic transformation: the introduction of a hydroxymethylene group at the C2 position of the steroid A-ring. This document outlines the strategic disconnection of the target molecule to its readily available precursor, Ethisterone. Detailed experimental methodologies for the crucial formylation reaction are presented, supported by quantitative data to aid in reproducibility and optimization. Furthermore, a plausible biological signaling pathway is proposed and visualized, based on the activity of the closely related derivative, Danazol, offering insights into the potential mechanism of action for researchers in drug development.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound (I) reveals a straightforward and logical disconnection. The primary simplification involves the removal of the C2-hydroxymethylene group, which is synthetically equivalent to a formyl group. This disconnection leads directly to the commercially available and well-characterized steroid, Ethisterone (II).

The Role of 2-Hydroxymethylene Ethisterone in Steroid Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Hydroxymethylene Ethisterone (B1671409), a synthetic steroid derived from ethisterone and a metabolite of danazol (B1669791). Due to a lack of direct experimental data on 2-Hydroxymethylene Ethisterone, this document extrapolates its potential role in steroid synthesis pathways based on the well-documented activities of its parent compounds, danazol and ethisterone. This guide covers its inferred mechanism of action, hypothesized enzymatic inhibition, and potential interactions with steroid hormone receptors. Detailed experimental protocols for investigating these properties and quantitative data from related compounds are presented to facilitate future research in this area.

Introduction

Steroidogenesis is a complex and vital biological process involving a cascade of enzymatic reactions that convert cholesterol into a variety of steroid hormones. These hormones are critical for regulating a vast array of physiological functions, including metabolism, inflammation, and reproduction. The enzymes in these pathways, particularly those of the cytochrome P450 family and hydroxysteroid dehydrogenases, are key targets for therapeutic intervention in a range of endocrine and neoplastic diseases.

This compound is a synthetic steroid that is structurally related to both the progestin ethisterone and the multi-faceted drug danazol.[1][2] While it is commercially available as a research chemical and known to be a metabolite of danazol, there is a significant gap in the scientific literature regarding its specific biological activities.[3] This guide aims to bridge this gap by providing a reasoned, in-depth analysis of the probable role of this compound in steroid synthesis. The core of this analysis rests on the established pharmacological profiles of danazol and ethisterone, with a particular focus on how the addition of a 2-hydroxymethylene group might modulate these activities.

This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound. It provides not only a theoretical framework for its mechanism of action but also practical experimental protocols to enable the validation of the hypotheses presented herein.

Inferred Mechanism of Action and Role in Steroidogenesis

Based on its structural similarity to danazol and ethisterone, this compound is likely to exert its effects through two primary mechanisms: direct inhibition of steroidogenic enzymes and interaction with steroid hormone receptors.

Inhibition of Steroidogenic Enzymes

Danazol is a well-documented inhibitor of several key enzymes in the steroid synthesis pathway.[1] It has been shown to directly inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD), 17α-hydroxylase, 17,20-lyase, 21-hydroxylase, and 11β-hydroxylase.[1] This broad-spectrum inhibition leads to a significant reduction in the synthesis of androgens, estrogens, and corticosteroids.

Given that this compound is a derivative of danazol, it is highly probable that it also possesses inhibitory activity against these enzymes. The presence of the 2-hydroxymethylene group may influence the potency and selectivity of this inhibition. Structure-activity relationship studies of other steroids have shown that modifications at the C-2 position can significantly alter enzymatic interactions.[4] It is plausible that the hydroxymethylene group could enhance binding to the active sites of certain enzymes, potentially leading to more potent or selective inhibition compared to danazol.

The primary points of enzymatic inhibition are likely to be:

-

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Inhibition of this enzyme would block the conversion of pregnenolone (B344588), 17-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA) to progesterone (B1679170), 17-hydroxyprogesterone, and androstenedione, respectively. This would effectively curtail the production of all major classes of steroid hormones.

-

Cytochrome P450c17 (17α-hydroxylase/17,20-lyase): Inhibition of the 17α-hydroxylase activity would prevent the conversion of progesterone and pregnenolone to their 17α-hydroxylated counterparts, thereby blocking the synthesis of cortisol and androgens. Inhibition of the 17,20-lyase activity would further halt androgen production by preventing the cleavage of the C17-20 bond.

-

Cytochrome P450c21 (21-hydroxylase) and Cytochrome P450c11 (11β-hydroxylase): Inhibition of these enzymes would disrupt the synthesis of corticosteroids, specifically glucocorticoids (e.g., cortisol) and mineralocorticoids (e.g., aldosterone).

Interaction with Steroid Hormone Receptors

Both danazol and ethisterone are known to interact with steroid hormone receptors. Danazol binds to androgen and progesterone receptors, exhibiting weak androgenic and progestogenic or antiprogestational effects.[5][6] Ethisterone is a weak progestin with some androgenic activity.[7]

Therefore, this compound is also expected to bind to androgen and progesterone receptors. The nature of this interaction—whether agonistic or antagonistic—and its affinity for the receptors would need to be determined experimentally. The 2-hydroxymethylene modification could potentially alter the binding affinity and functional activity compared to its parent compounds.

Quantitative Data on Related Compounds

To provide a quantitative basis for the hypothesized activities of this compound, the following table summarizes the known inhibitory constants (Ki) and receptor binding affinities for danazol and ethisterone.

| Compound | Target Enzyme/Receptor | Ki / Affinity | Reference |

| Danazol | 17α-Hydroxylase | 168 µM | [6] |

| 17,20-Lyase | 0.80 µM | [6] | |

| Androgen Receptor | Ki ~10 nM | [6] | |

| Progesterone Receptor | Ki ~100 nM | [6] | |

| Ethisterone | Progesterone Receptor | ~44% of progesterone's affinity | [7] |

Experimental Protocols

To validate the inferred properties of this compound, the following experimental protocols are recommended.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on 3β-HSD.

-

Materials:

-

Purified human 3β-HSD enzyme.

-

Substrate: Pregnenolone or DHEA.

-

Cofactor: NAD+.

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 340 nm (for NADH production).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and varying concentrations of this compound.

-

Add the purified 3β-HSD enzyme to the wells and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the substrate (pregnenolone or DHEA).

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

-

Objective: To determine the inhibitory effect of this compound on key cytochrome P450 enzymes in the steroidogenic pathway.

-

Materials:

-

Microsomes from cells expressing the specific human cytochrome P450 enzyme (e.g., CYP17A1, CYP21A2).

-

Substrate specific to the enzyme (e.g., progesterone for 17α-hydroxylase).

-

Cofactor: NADPH.

-

Assay buffer.

-

This compound.

-

LC-MS/MS system for product quantification.

-

-

Procedure:

-

Set up reaction mixtures containing microsomes, NADPH, assay buffer, and a range of concentrations of this compound.

-

Pre-incubate the mixtures at 37°C.

-

Start the reaction by adding the substrate.

-

After a defined incubation period, stop the reaction (e.g., by adding a quenching solvent like acetonitrile).

-

Centrifuge to pellet the microsomes.

-

Analyze the supernatant for the formation of the product using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each concentration and determine the IC50 value.

-

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for the androgen and progesterone receptors.

-

Materials:

-

Purified human androgen receptor (AR) and progesterone receptor (PR) ligand-binding domains.

-

Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR).

-

Scintillation fluid and counter.

-

Assay buffer.

-

This compound.

-

-

Procedure:

-